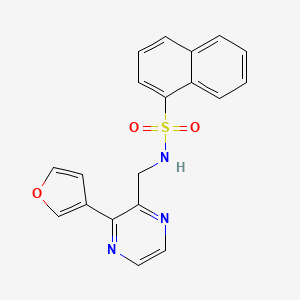

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-26(24,18-7-3-5-14-4-1-2-6-16(14)18)22-12-17-19(21-10-9-20-17)15-8-11-25-13-15/h1-11,13,22H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOIVKQWKVPNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties:

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide exhibits significant antimicrobial activity against various pathogens. Research indicates that sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby demonstrating their potential as antibiotic agents .

2. Anticancer Activity:

Recent studies suggest that this compound may possess anticancer properties. The presence of the pyrazine and furan moieties is associated with enhanced cytotoxicity against cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further exploration in cancer therapy .

3. Anti-inflammatory Effects:

The compound's ability to modulate inflammatory responses has been investigated, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. By inhibiting pro-inflammatory cytokines, it may provide therapeutic benefits in managing chronic inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase, indicating its potential role as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related sulfonamide-pyrazine derivatives reported in patents and synthetic studies. Below is a comparative analysis:

Table 1: Key Properties of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide and Analogues

Structural and Functional Insights

Aromatic vs. Heterocyclic Substituents: The target compound’s naphthalene sulfonamide provides greater aromatic bulk compared to the benzene sulfonamide in Example 56 . This could enhance binding to hydrophobic pockets in proteins but may reduce solubility.

Electronic Effects: Trifluoromethyl groups in the benzamide derivatives increase lipophilicity and electron-withdrawing effects, which are absent in the target compound. This could influence metabolic stability and target affinity. The pyrazine core in all compounds allows for hydrogen bonding and π-stacking, but its substitution pattern (e.g., cyanopyrazine vs. furan-pyrazine) modulates electronic density .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in Example 56 ) or nucleophilic substitution. However, steric hindrance from the naphthalene group may necessitate optimized catalysts (e.g., Pd-based systems).

- Yields for similar compounds vary widely: 33% for Example 56 (chromenyl derivative) vs. 85–95% for trifluoromethylbenzamide derivatives , highlighting the impact of substituent complexity.

Research Findings and Implications

- Thermodynamic Stability : Computational studies using density-functional theory (DFT) (e.g., Becke’s exchange-correlation functionals ) could predict the target compound’s stability relative to analogs. For instance, the naphthalene group may increase torsional strain compared to smaller aryl systems.

- Analogues like Example 56 with defined melting points suggest crystallinity, which could be explored for the target.

- Biological Potential: Sulfonamide-pyrazine hybrids are frequently investigated as kinase inhibitors or antimicrobials. The target compound’s furan moiety may confer unique selectivity compared to fluorinated or cyanated analogs .

Notes

- Limitations : Direct comparative data (e.g., IC₅₀ values, solubility) for the target compound are absent in public records. Insights are extrapolated from structural analogs.

- Synthesis Recommendations : Prioritize Pd-catalyzed cross-coupling for pyrazine functionalization, as demonstrated in and .

- Future Work : Experimental validation of melting point, solubility, and biological activity is critical. DFT studies (e.g., using methods in ) could predict electronic properties and reactivity.

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A naphthalene core.

- A sulfonamide functional group.

- A furan and pyrazine moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study on related pyrazole derivatives showed:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.

- Effective bactericidal activity was observed with minimum bactericidal concentrations (MBC) demonstrating similar potency .

The compound also showed strong inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Key findings include:

- Significant antiproliferative activity with IC50 values in the low micromolar range.

- Mechanistic studies indicate that the compound may disrupt microtubule dynamics, akin to known tubulin inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is attributed to multiple mechanisms:

- Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) : The compound acts as an inhibitor with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating its potential as an antibiotic and anticancer agent .

- Synergistic Effects : It has been shown to enhance the efficacy of existing antibiotics such as Ciprofloxacin when used in combination therapies, reducing their MICs significantly .

Case Studies

A notable case study involved the evaluation of N-(3-(furan-3-yl)pyrazin-2-yl)methyl derivatives against a panel of bacterial strains. The results highlighted:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, starting with coupling naphthalene-1-sulfonyl chloride with a pyrazine-furan intermediate. Key steps include:

- Nucleophilic substitution : Reacting the sulfonyl chloride with an amine-containing intermediate (e.g., (3-(furan-3-yl)pyrazin-2-yl)methylamine) in anhydrous dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Yield Optimization : Temperature control (0–25°C) and inert atmosphere (N₂/Ar) prevent side reactions. Reaction progress is monitored via TLC (Rf ~0.3–0.5) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms regiochemistry of the pyrazine and furan rings. Aromatic protons in the naphthalene moiety appear as multiplet signals at δ 7.5–8.5 ppm, while pyrazine protons resonate near δ 8.8–9.2 ppm .

- IR Spectroscopy : Sulfonamide S=O stretches appear as strong bands at ~1150–1350 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~420–430 Da) and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Anticancer Activity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Positive controls (e.g., doxorubicin) and apoptosis markers (caspase-3/7 activation) validate mechanisms .

- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyrrole) to assess effects on cytotoxicity and selectivity .

- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the naphthalene ring to enhance binding to hydrophobic enzyme pockets .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and logP measurements to balance solubility and membrane permeability .

Q. What computational methods can predict target interactions and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets optimize geometry .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Validate docking poses with MD simulations (NAMD/GROMACS) .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ across studies) be addressed?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (cell passage number, serum concentration) to minimize variability .

- Orthogonal Assays : Confirm apoptosis via Annexin V/PI flow cytometry if MTT results are inconsistent .

- Batch Analysis : Check compound purity (HPLC ≥95%) and stability (LC-MS over 24–72 hours) to rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.